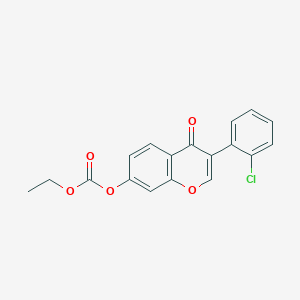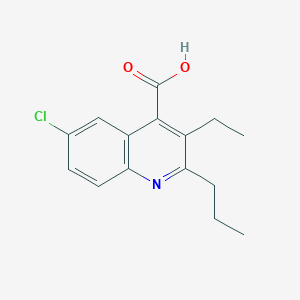![molecular formula C13H13N3O2 B5558227 6-methyl-2-[(3-methylphenyl)amino]-4-pyrimidinecarboxylic acid](/img/structure/B5558227.png)
6-methyl-2-[(3-methylphenyl)amino]-4-pyrimidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-[(3-methylphenyl)amino]-4-pyrimidinecarboxylic acid is a pyrimidine derivative, a class of heterocyclic aromatic organic compounds. Pyrimidines are essential to many biological processes as they are a core structure found in nucleotides, vitamins, and antibiotics. This specific compound's interest lies in its structural specificity and potential for various chemical modifications and applications in synthesis and materials science.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step reactions, combining different chemical entities to form the pyrimidine ring. For instance, derivatives like 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine showcase methods of forming hydrogen-bonded sheets through specific substituent interactions, indicating the nuanced approaches required for synthesizing complex pyrimidine structures (Trilleras et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by planar six-membered rings, where substituents can significantly affect the molecule's electronic and spatial configuration. Investigations into isostructural compounds reveal how structural variations, such as different substituents, impact the molecule's overall properties and interactions, providing insights into the molecular architecture of pyrimidine compounds (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, highlighting their reactivity and potential for functionalization. For example, the synthesis of methyl esters of pyrimidin-6-yl amino acids and their derivatives indicates the versatility of pyrimidine cores in creating compounds with different chemical properties, such as fungicidal attributes (Tumkevičius et al., 2000).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystal structure, are critical for their practical applications. Studies on compounds like 2-amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid illustrate the process of obtaining pyrimidine-based compounds with desired physical properties, serving as building blocks for further chemical synthesis (Bissyris et al., 2005).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, such as reactivity towards various reagents, ability to form hydrogen bonds, and electronic characteristics, are influenced by their molecular structure. Detailed studies on compounds such as 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine provide insights into the hydrogen bonding capabilities and electronic polarization, essential for understanding the chemical behavior of pyrimidine compounds (Trilleras et al., 2009).
作用机制
安全和危害
属性
IUPAC Name |
6-methyl-2-(3-methylanilino)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-4-3-5-10(6-8)15-13-14-9(2)7-11(16-13)12(17)18/h3-7H,1-2H3,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDFELWRGHLPJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CC(=N2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-[(3-methylphenyl)amino]-4-pyrimidinecarboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5558167.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B5558168.png)


![4-[4-(4-morpholinyl)-1-phthalazinyl]phenol](/img/structure/B5558187.png)
![N-[4-(1-piperidinylcarbonyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558192.png)
![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5558200.png)


![4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid](/img/structure/B5558218.png)
![2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558222.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide](/img/structure/B5558235.png)

![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinol](/img/structure/B5558241.png)